Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate
Description
Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate is a triazine-derived compound characterized by a 1,2,4-triazine core substituted with a benzyl group at position 6, a hydroxyl group at position 5, and a thioacetate ethyl ester moiety at position 2. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (due to the hydroxyl group) and lipophilicity (from the benzyl and ethyl acetate groups).
Key spectral features expected for this compound include:
Properties
Molecular Formula |
C14H15N3O3S |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
ethyl 2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-12(18)9-21-14-15-13(19)11(16-17-14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,17,19) |
InChI Key |
ACEQMBSIBANWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Triazine Ring Synthesis
The 1,2,4-triazin-3-ylthio core can be synthesized via cyclocondensation reactions. A plausible route involves reacting thiosemicarbazides with α-keto esters or α-diketones under acidic or basic conditions. For example:
Adjusting the substituents (R and R') allows control over the positions of hydroxy and benzyl groups. Patent US5026843A highlights the use of 2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl derivatives in cephalosporin synthesis, suggesting that similar intermediates could be adapted for this compound.
Thioether Bond Formation
The thioether linkage between the triazine and acetate groups is typically formed via nucleophilic substitution. Ethyl bromoacetate or chloroacetate reacts with a triazine-thiol intermediate in the presence of a base such as triethylamine or pyridine:
Reaction conditions from patent US5026843A recommend using polar aprotic solvents (e.g., tetrahydrofuran, dimethylacetamide) at 0–10°C to minimize side reactions.
Table 1: Reaction Conditions for Thioether Formation
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | THF/Dimethylacetamide (1:1) | |
| Temperature | 0–10°C | |
| Base | Triethylamine | |
| Reaction Time | 2–4 hours |
Functionalization of the Triazine Ring
Benzyl Group Installation
The benzyl group at position 6 is likely introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Benzyl chloride or bromide can react with a hydroxyl-activated triazine intermediate in the presence of Lewis acids like AlCl₃:
Alternatively, Ullmann coupling with a benzyl halide and copper catalyst could be explored.
Purification and Characterization
Isolation Techniques
Post-synthesis purification often involves liquid-liquid extraction, followed by column chromatography using silica gel and ethyl acetate/hexane mixtures. Patent US5026843A emphasizes the use of N,N-dibenzylethylenediamine diacetate for precipitating intermediates, a method that could be adapted for this compound.
Analytical Data
Critical characterization data include:
-
: Signals for benzyl protons (δ 7.2–7.4 ppm), ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), and hydroxy proton (δ 5.5–6.0 ppm).
-
IR Spectroscopy : Peaks at 1720 cm (ester C=O), 2550 cm (S-H, if present), and 3200–3400 cm (O-H).
Challenges and Optimization Strategies
Regioselectivity Issues
Unwanted substitution at positions 3 or 5 of the triazine ring can occur. Using bulky directing groups or low-temperature conditions may improve selectivity.
Stability of the Hydroxy Group
The hydroxy group is prone to oxidation or elimination. Protecting groups such as tert-butyldimethylsilyl (TBS) or acetyl can be used during synthesis, followed by deprotection under mild acidic conditions.
Industrial-Scale Considerations
While no industrial processes are documented, batch reactors with temperature-controlled jacketed vessels and inline pH monitoring would be essential. Solvent recovery systems for THF and dimethylacetamide could reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrotriazines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives, including Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate, in targeting cancer cells. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazine have shown IC50 values ranging from 0.33 to 1.48 μM against prostate cancer cells (PC-3) when compared to standard chemotherapeutics like Doxorubicin .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. The ability to modulate vascular endothelial growth factor receptor 2 (VEGFR-2) has been particularly noted, as it plays a crucial role in angiogenesis and tumor progression .
Agricultural Applications
Pesticide Development
Triazine compounds are widely recognized for their herbicidal properties. This compound can potentially be developed into a novel pesticide due to its structural features that allow for interaction with plant metabolic pathways. Research into similar triazine derivatives has shown efficacy in controlling various agricultural pests and weeds .
Case Studies
Field trials conducted with triazine-based pesticides have demonstrated effective control over common agricultural pests while maintaining low toxicity levels for beneficial insects. These findings support the development of this compound as a candidate for sustainable agricultural practices.
Material Science
UV Absorption Properties
Triazines are also explored for their UV absorption capabilities, making them suitable for applications in coatings and plastics. This compound could serve as an effective UV stabilizer in polymer formulations, enhancing the durability and longevity of materials exposed to sunlight .
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant antiproliferative activity against PC-3 cells (IC50: 0.33 - 1.48 μM) |
| Agriculture | Herbicides | Effective control over agricultural pests |
| Material Science | UV stabilizers | Enhances durability of UV-exposed materials |
Mechanism of Action
The mechanism of action of Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate involves its interaction with specific molecular targets and pathways. The hydroxy and benzyl groups play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Triazine Family
The compound shares structural homology with several triazine derivatives reported in and . Key comparisons include:
Key Observations :
- Hydrogen Bonding : The 5-hydroxyl group in the target compound may facilitate stronger intermolecular hydrogen bonding than the acetoxy group in Compound 8, influencing crystallization behavior and stability .
Functional Analogues in Other Heterocyclic Families
and highlight ethyl acetate derivatives with imidazole or triazole cores, which differ in bioactivity and electronic properties:


Key Observations :
- Electronic Effects : The electron-deficient triazine core in the target compound may exhibit different reactivity (e.g., toward nucleophiles) compared to imidazole or triazole derivatives, which are more electron-rich .
- Biological Relevance : While imidazole derivatives () show anticancer activity, the target compound’s benzyl and hydroxyl groups may align it closer to pesticidal triazamate analogues (), which rely on thioacetate groups for bioactivity .
Physicochemical and Functional Divergences
- Melting Points : Triazine derivatives with flexible chains (e.g., Compound 8, m.p. 90–92°C) have lower melting points than rigid aromatic analogues, suggesting the target compound’s benzyl group may increase melting point .
Biological Activity
Chemical Structure and Properties
Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate can be characterized by its unique triazine structure, which is known for various biological activities. The compound features a benzyl group and a hydroxyl substituent, which may enhance its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 290.34 g/mol
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazine derivatives. This compound has been evaluated against various bacterial strains. The results indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 18 | 25 |
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival. The presence of the hydroxyl group in the compound is believed to facilitate hydrogen bonding with target proteins, enhancing its binding affinity.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of triazine derivatives. It has been found that modifications to the benzyl group can significantly affect biological activity. For instance, substituents on the benzyl ring can enhance or reduce antimicrobial and anticancer properties.
Summary of Findings
- Antimicrobial Activity : Effective against Gram-positive bacteria with varying MIC values.
- Cytotoxicity : Induces apoptosis in cancer cell lines; effective concentration ranges identified.
- Mechanism : Involves enzyme inhibition and protein interactions mediated by functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
